molecular formula C11H16O2 B7871992 1-(4-Methoxy-2-methylphenyl)-1-propanol

1-(4-Methoxy-2-methylphenyl)-1-propanol

Cat. No.: B7871992
M. Wt: 180.24 g/mol
InChI Key: GEQFDNVMYBRGEC-UHFFFAOYSA-N
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Description

1-(4-Methoxy-2-methylphenyl)-1-propanol is an organic compound belonging to the class of phenylpropanols. It is characterized by a phenyl ring substituted with a methoxy group and a methyl group, and a propanol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-2-methylphenyl)-1-propanol can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 4-methoxy-2-methylphenol with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically proceeds under anhydrous conditions to avoid hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is increasingly being adopted to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-2-methylphenyl)-1-propanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized to the corresponding ketone using oxidizing agents such as chromyl chloride (CrO₂Cl₂) or pyridinium chlorochromate (PCC).

  • Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to produce the corresponding alcohol.

  • Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, with reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed:

  • Oxidation: 1-(4-Methoxy-2-methylphenyl)-1-propanone

  • Reduction: this compound (same as the starting material)

  • Substitution: Nitro- or bromo-substituted derivatives of the phenyl ring

Scientific Research Applications

1-(4-Methoxy-2-methylphenyl)-1-propanol has various applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

1-(4-Methoxy-2-methylphenyl)-1-propanol is structurally similar to other phenylpropanols, such as 1-(2-hydroxy-4-methoxyphenyl)-1-propanol and 1-(3-methoxyphenyl)-1-propanol. its unique substitution pattern on the phenyl ring gives it distinct chemical and biological properties. For instance, the presence of the methoxy group at the 4-position enhances its electron-donating ability, affecting its reactivity in electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

  • 1-(2-hydroxy-4-methoxyphenyl)-1-propanol

  • 1-(3-methoxyphenyl)-1-propanol

  • 1-(4-hydroxy-2-methylphenyl)-1-propanol

Properties

IUPAC Name

1-(4-methoxy-2-methylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-4-11(12)10-6-5-9(13-3)7-8(10)2/h5-7,11-12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQFDNVMYBRGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=C(C=C1)OC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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